2-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine
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Description
Imidazo[1,2-d][1,4]diazepines are a class of compounds that contain a diazepine ring fused with an imidazole ring . These compounds are of interest in medicinal chemistry due to their potential biological activities .
Molecular Structure Analysis
The molecular structure of imidazo[1,2-d][1,4]diazepines consists of a seven-membered diazepine ring fused with a five-membered imidazole ring . The specific structure of “2-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine” would include a methyl group at the 2-position of the imidazole ring.Chemical Reactions Analysis
The chemical reactions of imidazo[1,2-d][1,4]diazepines would depend on the specific substituents present on the rings . Without more specific information, it’s difficult to predict the chemical reactions of “this compound”.Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-d][1,4]diazepines would depend on the specific substituents present on the rings . Without more specific information, it’s difficult to predict the properties of “this compound”.Mechanism of Action
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine involves the condensation of 2-aminobenzimidazole with ethyl acetoacetate followed by cyclization and subsequent reduction.", "Starting Materials": [ "2-aminobenzimidazole", "ethyl acetoacetate", "sodium ethoxide", "acetic acid", "sodium borohydride", "methanol" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzimidazole (1.0 equiv) and ethyl acetoacetate (1.2 equiv) in acetic acid and add sodium ethoxide (1.2 equiv). Stir the mixture at room temperature for 24 hours.", "Step 2: Add water to the reaction mixture and extract with ethyl acetate. Wash the organic layer with brine and dry over anhydrous sodium sulfate.", "Step 3: Concentrate the organic layer under reduced pressure to obtain a yellow solid, which is then dissolved in methanol.", "Step 4: Add sodium borohydride (1.2 equiv) to the methanol solution and stir at room temperature for 2 hours.", "Step 5: Acidify the reaction mixture with acetic acid and extract with ethyl acetate. Wash the organic layer with brine and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to obtain a yellow solid, which is purified by column chromatography to yield 2-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine." ] } | |
CAS No. |
1443282-63-0 |
Molecular Formula |
C8H13N3 |
Molecular Weight |
151.2 |
Purity |
95 |
Origin of Product |
United States |
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